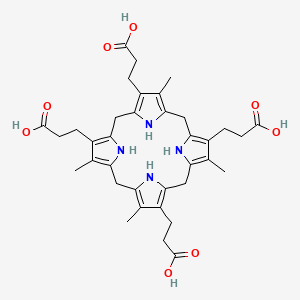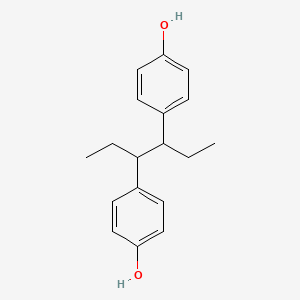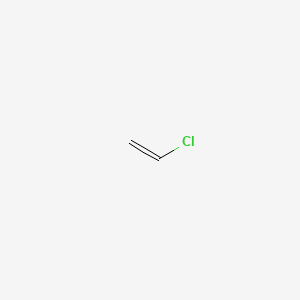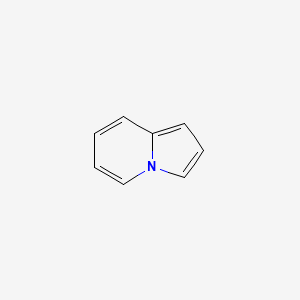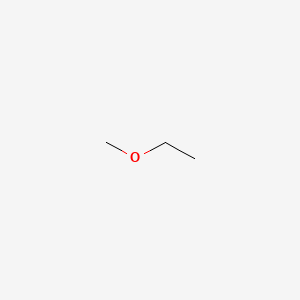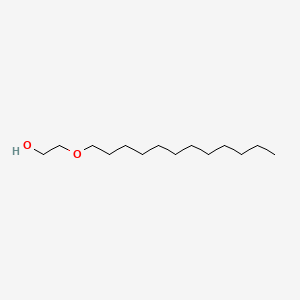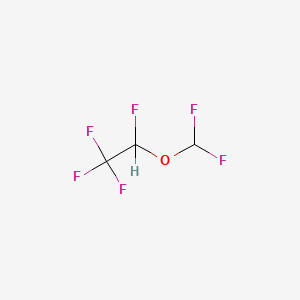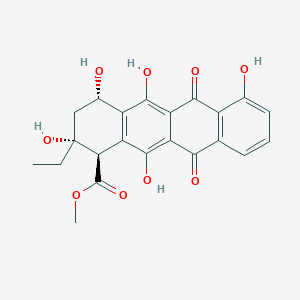![molecular formula C18H23N3O2S B1195129 (5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1195129.png)
(5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-cyclohexyl-2,5-dimethyl-3-pyrrolyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a member of barbiturates.
Scientific Research Applications
Research Focus and Methods
The compound (5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione, while not explicitly studied in available literature, is closely related to various derivatives of dioxane-diones, which have been the subject of extensive research. Studies have focused on the synthesis, reactions, and structural analysis of similar compounds, providing insights into their potential applications.
Synthesis and Chemical Behavior : Compounds analogous to the one have been synthesized and studied to understand their chemical behavior and reactions with different agents. For instance, the study by Šafár̆ et al. (2000) discusses the ring opening reaction of a similar compound, providing insights into its potential applications in synthesis processes (Šafár̆ et al., 2000).
Molecular Structure and Characterization : The molecular structures of similar compounds are often characterized using various spectroscopic methods and X-ray crystallography. As an example, the study by Al-Sheikh et al. (2009) on a dioxane-dione derivative provides detailed structural insights, which are critical for understanding the compound's potential in various scientific applications (Al-Sheikh et al., 2009).
Reactivity and Interaction Studies : Exploring the reactivity of similar compounds with various reagents can lead to the discovery of novel reactions and products, as demonstrated by the work of Jeon and Kim (2000), who investigated the reactions of a dioxane-dione derivative with primary and secondary alkylamines (Jeon & Kim, 2000).
properties
Product Name |
(5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Molecular Formula |
C18H23N3O2S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H23N3O2S/c1-11-9-13(12(2)21(11)14-7-5-4-6-8-14)10-15-16(22)19-18(24)20(3)17(15)23/h9-10,14H,4-8H2,1-3H3,(H,19,22,24)/b15-10+ |
InChI Key |
YBBPQSODVBZFET-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2CCCCC2)C)/C=C/3\C(=O)NC(=S)N(C3=O)C |
SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C3C(=O)NC(=S)N(C3=O)C |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C3C(=O)NC(=S)N(C3=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)
